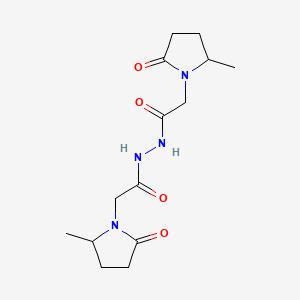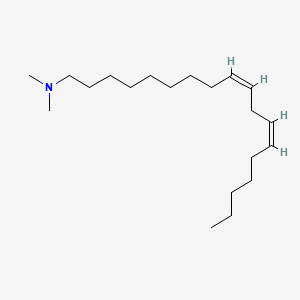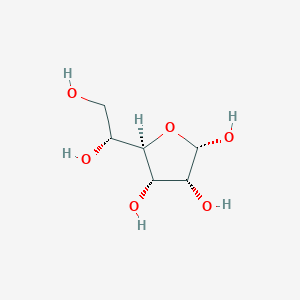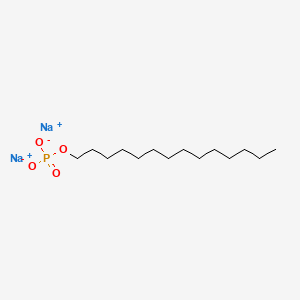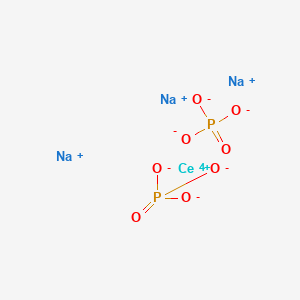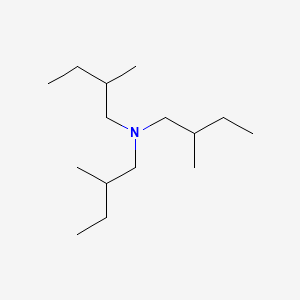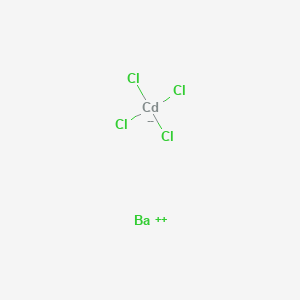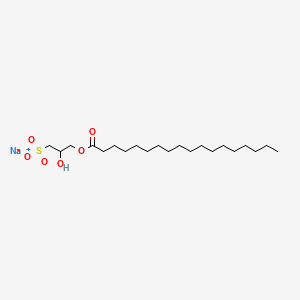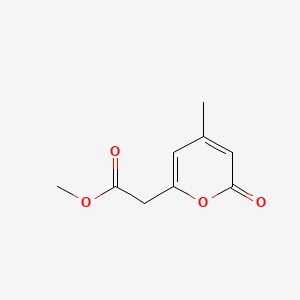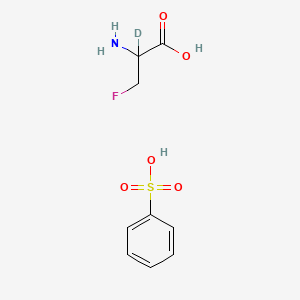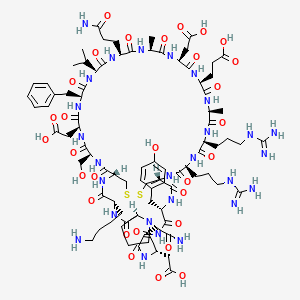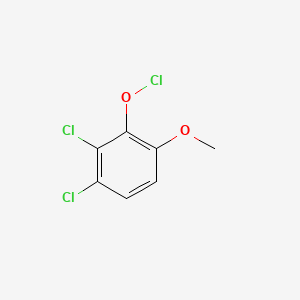
2,3-Dichloro-6-methoxyphenyl hypochlorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-6-methoxyphenyl hypochlorite is an organic compound with the molecular formula C7H5Cl3O2. It is a chlorinated phenyl hypochlorite derivative, characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-methoxyphenyl hypochlorite typically involves the chlorination of 2,3-dichloro-6-methoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as sodium hypochlorite or chlorine gas. The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-6-methoxyphenyl hypochlorite undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Hydrolysis: It can hydrolyze to form 2,3-dichloro-6-methoxyphenol and hypochlorous acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the phenyl ring.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Hydrolysis: 2,3-dichloro-6-methoxyphenol and hypochlorous acid.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-6-methoxyphenyl hypochlorite has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for chlorination and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of hypochlorite.
Medicine: Explored for its potential use in disinfectants and antiseptics.
Industry: Utilized in the production of various chlorinated organic compounds.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-6-methoxyphenyl hypochlorite involves the release of hypochlorous acid upon hydrolysis. Hypochlorous acid is a strong oxidizing agent that can disrupt cellular components, leading to antimicrobial effects. The molecular targets include proteins, lipids, and nucleic acids, which are oxidized and rendered non-functional .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-6-methoxyphenol: A precursor in the synthesis of 2,3-Dichloro-6-methoxyphenyl hypochlorite.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Another chlorinated compound with oxidizing properties.
Sodium hypochlorite: A common chlorinating agent used in similar reactions
Uniqueness
Its ability to release hypochlorous acid upon hydrolysis makes it particularly useful as an oxidizing and antimicrobial agent .
Eigenschaften
CAS-Nummer |
108544-90-7 |
|---|---|
Molekularformel |
C7H5Cl3O2 |
Molekulargewicht |
227.5 g/mol |
IUPAC-Name |
(2,3-dichloro-6-methoxyphenyl) hypochlorite |
InChI |
InChI=1S/C7H5Cl3O2/c1-11-5-3-2-4(8)6(9)7(5)12-10/h2-3H,1H3 |
InChI-Schlüssel |
QRPGWRSNURPFBF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)OCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



